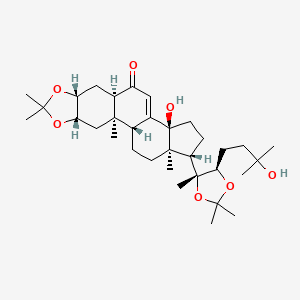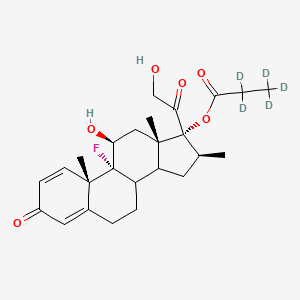
エクジステロン 2,3:20,22-ジアセトニド
概要
説明
The compound (1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[117002,1004,8014,18]icos-12-en-11-one is a complex organic molecule with a unique structure
科学的研究の応用
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties for the development of new materials or chemical processes.
作用機序
Target of Action
Ecdysterone 2,3:20,22-diacetonide is a derivative of ecdysteroids, which are polyhydroxylated sterols . The primary targets of ecdysteroids are insects and crustaceans, where they function as molting and metamorphosis hormones . In humans, ecdysteroids exhibit a wide spectrum of pharmacological activity without exerting toxic, androgenic, or estrogenic effects .
Mode of Action
Ecdysterone 2,3:20,22-diacetonide interacts with its targets by binding to the estrogen receptor (ER) . This binding mediates the anabolic effect of ecdysterone . The compound’s derivatives, such as oximes, oxime ethers, and lactams, have been found to exhibit high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines .
Biochemical Pathways
Ecdysterone 2,3:20,22-diacetonide affects the biochemical pathways related to molting and metamorphosis in insects and crustaceans . In humans, it influences various pharmacological pathways, contributing to its wide spectrum of activity . .
Pharmacokinetics
Ecdysteroids, in general, are known to have a broad range of pharmacological effects in mammals . More research is needed to outline the specific ADME properties of Ecdysterone 2,3:20,22-diacetonide and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Ecdysterone 2,3:20,22-diacetonide are primarily observed in its cytotoxicity and chemosensitizing activity in cancer cell lines . It has been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests that the compound could potentially be used in cancer treatment, although more research is needed to confirm this.
生化学分析
Biochemical Properties
Ecdysterone 2,3:20,22-diacetonide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the estrogen receptor, where ecdysterone 2,3:20,22-diacetonide binds and activates the receptor, leading to downstream signaling events. Additionally, it has been shown to interact with the insulin-like growth factor 1 receptor, enhancing its signaling and promoting anabolic effects .
Ecdysterone 2,3:20,22-diacetonide also interacts with various proteins involved in cellular stress responses, such as heat shock proteins, which help in maintaining protein homeostasis under stress conditions. These interactions contribute to the cytoprotective effects of ecdysterone 2,3:20,22-diacetonide .
Cellular Effects
Ecdysterone 2,3:20,22-diacetonide exerts a range of effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and muscle hypertrophy by activating the Akt signaling pathway and increasing the expression of muscle-specific genes . In cancer cells, ecdysterone 2,3:20,22-diacetonide has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of key signaling pathways, such as the PI3K/Akt and MAPK pathways .
Furthermore, ecdysterone 2,3:20,22-diacetonide influences cellular metabolism by enhancing glucose uptake and utilization, thereby improving cellular energy status . It also affects cell signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Molecular Mechanism
The molecular mechanism of action of ecdysterone 2,3:20,22-diacetonide involves several key steps. Upon entering the cell, it binds to specific receptors, such as the estrogen receptor and insulin-like growth factor 1 receptor, triggering a cascade of signaling events . These events lead to the activation of various kinases, including Akt and MAPK, which in turn regulate the expression of target genes involved in cell growth, survival, and metabolism .
Ecdysterone 2,3:20,22-diacetonide also modulates the activity of transcription factors, such as nuclear factor kappa B and forkhead box O, which play crucial roles in regulating gene expression in response to cellular stress and inflammation . Additionally, it influences the activity of enzymes involved in protein synthesis and degradation, further contributing to its anabolic and cytoprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ecdysterone 2,3:20,22-diacetonide have been observed to change over time. Initially, it exhibits rapid effects on cell signaling and metabolism, leading to immediate changes in cellular function . Over longer periods, ecdysterone 2,3:20,22-diacetonide has been shown to enhance muscle growth and improve physical performance in animal models .
The stability of ecdysterone 2,3:20,22-diacetonide in laboratory conditions is relatively high, with minimal degradation observed over time . Long-term studies have demonstrated sustained anabolic and cytoprotective effects, indicating its potential for chronic use in therapeutic applications .
Dosage Effects in Animal Models
The effects of ecdysterone 2,3:20,22-diacetonide vary with different dosages in animal models. At lower doses, it promotes muscle growth and enhances physical performance without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . The threshold for these adverse effects is relatively high, suggesting a wide therapeutic window for ecdysterone 2,3:20,22-diacetonide .
Metabolic Pathways
Ecdysterone 2,3:20,22-diacetonide is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It enhances the activity of enzymes involved in glycolysis and fatty acid oxidation, leading to improved energy production and utilization . Additionally, ecdysterone 2,3:20,22-diacetonide influences the levels of various metabolites, such as glucose and lactate, further supporting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, ecdysterone 2,3:20,22-diacetonide is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to serum albumin, which facilitates its transport in the bloodstream and enhances its bioavailability . Ecdysterone 2,3:20,22-diacetonide also accumulates in specific tissues, such as muscle and liver, where it exerts its anabolic and cytoprotective effects .
Subcellular Localization
Ecdysterone 2,3:20,22-diacetonide is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications, which direct it to these compartments . In the nucleus, ecdysterone 2,3:20,22-diacetonide interacts with transcription factors and other regulatory proteins to modulate gene expression . In the mitochondria, it enhances energy production and protects against oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic framework.
Functional group modifications: Introduction of hydroxyl, dioxolan, and other functional groups through selective reactions such as oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Using methods such as chromatography and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the structure.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of ketones or carboxylic acids.
Reduction: May result in the formation of alcohols or alkanes.
Substitution: May produce halogenated compounds or amines.
類似化合物との比較
Similar Compounds
Similar compounds to (1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one include:
Other pentacyclic compounds: With similar core structures but different functional groups.
Hydroxy-substituted compounds: With variations in the position and number of hydroxyl groups.
Dioxolan-containing compounds: With different substituents on the dioxolan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
特性
IUPAC Name |
(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-APTIWFLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273529 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-98-7 | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22798-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyecdysone 2,3:20,22-diacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(3S)-3-hydroxy-4-(trideuteriomethyl)oct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1152085.png)
![[(1R,9S,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate](/img/structure/B1152088.png)

![6-[3-(4-Hydroxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]hexanoate](/img/structure/B1152098.png)
![[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1152104.png)

